molecular formula C9H13NO B14662524 1-Butanamine, N-(2-furanylmethylene)- CAS No. 51004-05-8

1-Butanamine, N-(2-furanylmethylene)-

Cat. No.: B14662524
CAS No.: 51004-05-8
M. Wt: 151.21 g/mol
InChI Key: WYLOSHOUAVJYPF-UHFFFAOYSA-N
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Description

1-Butanamine, N-(2-furanylmethylene)- is an organic compound with the molecular formula C10H15NO. It is also known as N-(2-Furanylmethylene)-3-methylbutylamine. This compound is characterized by the presence of a furan ring attached to a butanamine moiety. It is primarily used in industrial applications and scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butanamine, N-(2-furanylmethylene)- typically involves the condensation of 1-butanamine with 2-furaldehyde. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the imine bond between the amine and the aldehyde groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-Butanamine, N-(2-furanylmethylene)- can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The imine bond can be reduced to form the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized furan derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Substituted furan compounds.

Scientific Research Applications

1-Butanamine, N-(2-furanylmethylene)- has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1-Butanamine, N-(2-furanylmethylene)- involves its interaction with molecular targets through its functional groups. The furan ring and the imine bond play crucial roles in its reactivity and interactions. The compound can form hydrogen bonds, coordinate with metal ions, and participate in electron transfer processes, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Butanamine: A simple amine with the formula C4H11N.

    2-Furaldehyde: An aldehyde with the formula C5H4O2, used in the synthesis of furan derivatives.

    N-Methylbutylamine: An amine with a similar structure but without the furan ring.

Uniqueness

1-Butanamine, N-(2-furanylmethylene)- is unique due to the presence of both the furan ring and the imine bond, which confer distinct chemical properties and reactivity. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

51004-05-8

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

N-butyl-1-(furan-2-yl)methanimine

InChI

InChI=1S/C9H13NO/c1-2-3-6-10-8-9-5-4-7-11-9/h4-5,7-8H,2-3,6H2,1H3

InChI Key

WYLOSHOUAVJYPF-UHFFFAOYSA-N

Canonical SMILES

CCCCN=CC1=CC=CO1

Origin of Product

United States

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